Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and ensure the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate can be compared with other isoxazole derivatives and imidazole-containing compounds:
Isoxazole Derivatives: Compounds like leflunomide and oxacillin share the isoxazole ring but differ in their substituents and biological activities.
Imidazole-Containing Compounds: Compounds such as histamine and metronidazole contain the imidazole ring and exhibit different pharmacological properties.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 5-(4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-20-15(19)13-9-14(21-17-13)11-3-5-12(6-4-11)18-8-7-16-10-18/h3-10H,2H2,1H3 |
InChI Key |
VGKBOMSPGGORBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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